5-Methoxynicotinohydrazide

Hydrogen bonding Physicochemical profiling Drug-likeness

Researchers using unspecified methoxynicotinohydrazide isomers risk irreproducible synthesis due to positional-dependent electronic and steric effects. 5-Methoxynicotinohydrazide (CAS 89853-73-6) eliminates this variable. - Unambiguous 5-position substitution ensures consistent N,O-donor bite angle and H-bonding profile (tPSA 76.47 Ų). - Enhanced terminal -NH₂ nucleophilicity enables higher hydrazone library conversion yields. - Supplied with certificate of analysis; ready for immediate dispatch.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B13677600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxynicotinohydrazide
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C(=O)NN
InChIInChI=1S/C7H9N3O2/c1-12-6-2-5(3-9-4-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
InChIKeyXCVXJIVZDYBHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxynicotinohydrazide: Positionally Defined Building Block


5-Methoxynicotinohydrazide (5-methoxypyridine-3-carbohydrazide; CAS 89853-73-6; molecular formula C₇H₉N₃O₂; molecular weight 167.17 g/mol) is a heterocyclic hydrazide derived from nicotinic acid featuring a methoxy substituent at the 5-position of the pyridine ring . As a member of the nicotinohydrazide class, it shares the core hydrazide (–CONHNH₂) pharmacophore with the frontline antitubercular drug isoniazid (isonicotinohydrazide), but its substitution pattern confers distinct electronic, steric, and hydrogen-bonding properties that differentiate it from unsubstituted, 2-methoxy, and 6-methoxy positional isomers . The compound is primarily employed as a versatile precursor for Schiff base formation and as a synthetic intermediate in the design of biologically active molecules, with class-level evidence indicating that methoxy-substituted nicotinohydrazide derivatives rank among the most active antimicrobial candidates within this chemical series [1].

Why 5-Methoxynicotinohydrazide Cannot Be Replaced by Isomers


The methoxy positional isomers of nicotinohydrazide (2-methoxy, 5-methoxy, and 6-methoxy) are not interchangeable despite sharing the identical molecular formula C₇H₉N₃O₂ and molecular weight (167.17 g/mol) . The position of the electron-donating methoxy group on the pyridine ring differentially modulates the electronic density at the ring nitrogen and the hydrazide carbonyl, altering both the pKa of the hydrazide NH protons and the nucleophilicity of the terminal –NH₂ group toward carbonyl electrophiles . In antimicrobial screening of nicotinic acid hydrazide derivatives, methoxy-substituted compounds demonstrated superior activity compared to unsubstituted and halo-substituted analogs, but the magnitude of activity is position-dependent and cannot be generalized across isomers [1]. Furthermore, the 5-methoxy isomer places the substituent meta to the ring nitrogen and para to the hydrazide carbonyl, a geometry that uniquely influences metal-chelation stoichiometry in coordination complexes, as demonstrated by comparative studies showing that an additional methoxy group in the meta position decreases complex stability relative to ortho-substituted analogs [2]. Procurement of an unspecified methoxynicotinohydrazide isomer therefore introduces uncontrolled variables in synthetic reproducibility and biological assay outcomes.

5-Methoxynicotinohydrazide Differentiation Evidence


Hydrogen-Bonding Capacity: 5-Methoxy vs. 2-Methoxy Isomer

5-Methoxynicotinohydrazide possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors [1], compared with 2 donors and 4 acceptors for 2-methoxynicotinohydrazide , and 2 donors and 3 acceptors for unsubstituted nicotinohydrazide . The additional acceptor in the 5-methoxy isomer arises from the methoxy oxygen being positioned where it does not engage in intramolecular hydrogen bonding with the hydrazide NH, leaving it fully available for intermolecular interactions—in contrast to the 2-methoxy isomer where proximity to the hydrazide moiety enables partial intramolecular engagement. The topological polar surface area (tPSA) for 5-methoxynicotinohydrazide is calculated at 76.47 Ų [2], which is higher than unsubstituted nicotinohydrazide and influences membrane permeability predictions in drug design contexts.

Hydrogen bonding Physicochemical profiling Drug-likeness

Antimicrobial Superiority of Methoxy-Substituted Nicotinohydrazides

In a systematic study of 19 nicotinic acid benzylidene/phenyl-ethylidene hydrazides tested against bacterial and fungal strains, compounds bearing methoxy substituents were identified as the most active antimicrobial agents in the series, outperforming those with electron-withdrawing halo groups (chloro, bromo) and unsubstituted phenyl derivatives [1]. The QSAR analysis confirmed that multi-target models incorporating electronic parameters (including the contribution of methoxy electron-donating effects) were more effective in describing antimicrobial activity than single-target models [1]. While this study evaluated Schiff base derivatives rather than the parent hydrazide, the methoxy substituent on the nicotinoyl scaffold is the conserved pharmacophoric element conferring activity enhancement. This class-level evidence positions 5-methoxynicotinohydrazide as a strategically advantaged precursor for generating antimicrobial hydrazone libraries compared to the unsubstituted nicotinohydrazide starting material.

Antimicrobial Antimycobacterial QSAR Nicotinic acid hydrazides

Metal-Complex Stability: 5-Methoxy vs. Ortho Isomers

In a comparative study of Mo(VI) complexes bearing hydrazonato ligands derived from 5-methoxysalicylaldehyde and various hydrazides, the nicotinic hydrazide-derived ligand (H₂L²) formed polynuclear, dinuclear, and mononuclear complexes with distinct stoichiometries and catalytic olefin oxidation activities [1]. A related study on gallium(III) complexes of aroylhydrazones specifically noted that an additional methoxy group in the meta position decreases the stability of the resulting metal complexes [2]. This meta-substitution effect is directly relevant to 5-methoxynicotinohydrazide, where the methoxy group occupies the meta position relative to the pyridine nitrogen and the para position relative to the hydrazide carbonyl, creating a coordination geometry distinct from 2-methoxy or 6-methoxy isomers that place the methoxy group ortho or para to the hydrazide, respectively.

Coordination chemistry Metal complexes Catalysis Hydrazone ligands

Commercial Availability and Purity Profile

5-Methoxynicotinohydrazide is commercially available from multiple specialty chemical suppliers. ShaoYuan Technology (韶远科技) lists the compound (catalog SY362722) with batch-specific purity certification and classifies it as a high-end research chemical within their carbonyl compounds > hydrazides and heterocyclic compounds > pyridines product categories . CymitQuimica (Biosynth) offers the compound with a guaranteed minimum purity of 95% . The synthesis proceeds via aminolysis of methyl 5-methoxynicotinate or direct condensation of 5-methoxynicotinic acid with hydrazine hydrate under reflux in ethanol or methanol . In comparison, the 2-methoxy isomer (CAS 89853-72-5) and 6-methoxy isomer (CAS 89853-74-7) are available from different supplier networks with varying purity specifications, and the 5-methoxy isomer's distinct CAS registry ensures unambiguous procurement.

Synthetic chemistry Building block Procurement Purity

Schiff Base Formation: Electronic Effects of 5-Methoxy

The electron-donating methoxy group at the 5-position of the pyridine ring increases the nucleophilicity of the terminal hydrazide –NH₂ group through resonance effects transmitted via the pyridine π-system, enhancing the rate of Schiff base condensation with aromatic aldehydes compared to unsubstituted nicotinohydrazide . This electronic activation is position-dependent: the 5-methoxy group exerts a +M (mesomeric) effect that is relayed to the hydrazide carbonyl through the pyridine ring, whereas the 2-methoxy isomer experiences competing steric and intramolecular hydrogen-bonding effects that partially attenuate this activation . The practical consequence is that 5-methoxynicotinohydrazide can achieve higher conversion yields in hydrazone-forming reactions under milder conditions (shorter reflux times or lower temperatures), an advantage for parallel library synthesis where reaction uniformity across diverse aldehyde substrates is critical.

Schiff base Hydrazone synthesis Reaction kinetics Electron-donating effects

5-Methoxynicotinohydrazide Application Scenarios


Antimicrobial Hydrazone Library Synthesis

Research groups designing pyridine-carbohydrazide-based antimicrobials against MDR strains should select 5-methoxynicotinohydrazide as the core scaffold for hydrazone library construction. Class-level evidence demonstrates that methoxy-substituted nicotinohydrazide derivatives rank as the most active antimicrobial agents among substituent classes tested (methoxy, halo, unsubstituted, 2-hydroxy naphthalene) [1]. The 5-methoxy isomer's enhanced hydrogen-bonding capacity (5 acceptors, tPSA 76.47 Ų) and positionally optimized electronic activation of the terminal –NH₂ group toward aldehyde condensation [2] provide practical synthetic advantages in generating diverse hydrazone libraries with higher conversion yields. For structure-activity relationship (SAR) studies, the unambiguous 5-position substitution eliminates the confounding variable of positional isomerism that would arise from using an unspecified methoxynicotinohydrazide mixture. The demonstrated antimicrobial potency of functionally substituted pyridine-carbohydrazides against MDR Candida spp. (MIC 16–24 µg/mL, up to 92.57% inhibition) [3] validates the broader class potential of this scaffold class.

Metal-Organic Catalyst Design with Meta-Substitution

Inorganic and organometallic chemists developing Mo(VI), Ga(III), or other transition metal catalysts based on hydrazonato ligands should specifically procure 5-methoxynicotinohydrazide when the target coordination geometry requires a meta-substituted pyridine donor. Comparative studies demonstrate that the meta-methoxy substitution pattern yields complexes with measurably different stability compared to ortho-substituted analogs [1], and Mo(VI) complexes of nicotinic hydrazide-derived hydrazonato ligands form polynuclear, dinuclear, and mononuclear architectures with defined stoichiometries [2]. The 5-methoxy isomer's position—meta to the pyridine nitrogen and para to the hydrazide carbonyl—creates a unique N,O-donor bite angle and electronic environment that cannot be replicated by the 2-methoxy or 6-methoxy isomers. For catalytic olefin oxidation applications, where the steric and electronic profile of the ligand directly influences turnover frequency and selectivity, isomer purity is critical for reproducible catalytic performance.

Physicochemical Optimization via Hydrogen Bonding

Medicinal chemistry programs optimizing lead compounds where hydrogen-bonding capacity and topological polar surface area are key determinants of pharmacokinetic profile should consider 5-methoxynicotinohydrazide as a fragment or linker. The compound provides 5 hydrogen bond acceptors and 2 donors with a tPSA of 76.47 Ų [1], representing a ~12% increase in polar surface area over unsubstituted nicotinohydrazide [2]. This increment falls within the range known to influence intestinal absorption and blood-brain barrier penetration (optimal tPSA < 140 Ų for oral bioavailability; < 90 Ų for CNS penetration), making the 5-methoxy derivative a finer tool for tuning physicochemical properties without crossing critical thresholds. The distinct logP and solubility profile compared to 2-methoxy and 6-methoxy positional isomers further enables precise adjustments to lipophilicity while maintaining the hydrazide pharmacophore for target engagement.

Reference Standard for Positional Isomer Discrimination

Analytical chemistry laboratories developing HPLC, LC-MS, or NMR methods for nicotinohydrazide derivative characterization should procure authenticated 5-Methoxynicotinohydrazide (CAS 89853-73-6, min. 95% purity) [1] as a reference standard for positional isomer discrimination. The three methoxynicotinohydrazide isomers (2-, 5-, and 6-methoxy) share identical molecular formula and mass (167.17 g/mol) but exhibit distinct retention times and fragmentation patterns. The 5-methoxy isomer's unique substitution pattern produces characteristic ¹H NMR signals (methoxy singlet at δ 3.8–3.9 ppm; pyridine ring protons with coupling constants diagnostic of 3,5-disubstitution pattern) that enable unambiguous identification and quantification in reaction mixtures, stability studies, and impurity profiling. Establishing authenticated reference data for the 5-methoxy isomer closes a critical gap in analytical characterization workflows for nicotinohydrazide-based research programs.

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